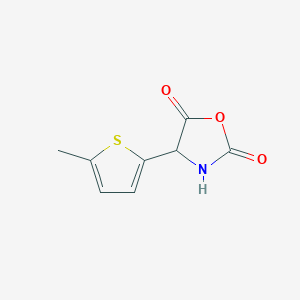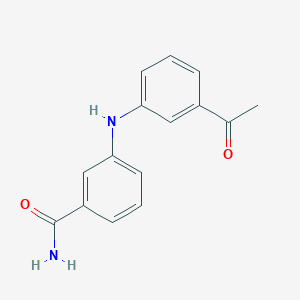
3-((3-Acetylphenyl)amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-Acetylphenyl)amino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an amino group and a benzamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Acetylphenyl)amino)benzamide typically involves the condensation of 3-acetylaniline with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of benzamide derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers high yields, low reaction times, and an eco-friendly process .
化学反应分析
Types of Reactions
3-((3-Acetylphenyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Amine or thiol nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
科学研究应用
3-((3-Acetylphenyl)amino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties due to its ability to inhibit PARP, leading to cell death in cancer cells.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of 3-((3-Acetylphenyl)amino)benzamide primarily involves the inhibition of enzymes such as PARP. The compound binds to the active site of the enzyme, preventing it from utilizing nicotinamide adenine dinucleotide (NAD+) for DNA repair. This inhibition leads to the depletion of cellular ATP levels, ultimately causing cell death .
相似化合物的比较
Similar Compounds
3-Aminobenzamide: An inhibitor of PARP with a similar structure but lacks the acetyl group.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide:
Uniqueness
3-((3-Acetylphenyl)amino)benzamide is unique due to the presence of the acetyl group, which enhances its binding affinity to enzyme active sites, making it a more potent inhibitor compared to its analogs
属性
分子式 |
C15H14N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
3-(3-acetylanilino)benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)11-4-2-6-13(8-11)17-14-7-3-5-12(9-14)15(16)19/h2-9,17H,1H3,(H2,16,19) |
InChI 键 |
RCOZBBZCVFCOHY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NC2=CC=CC(=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


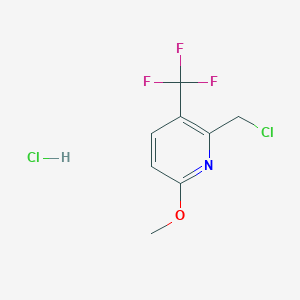

![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
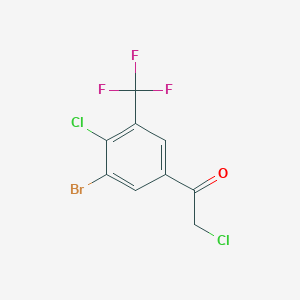
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
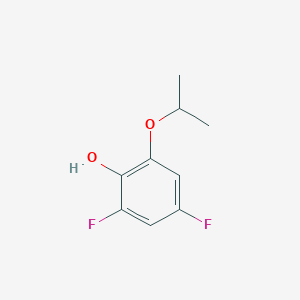
![Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)
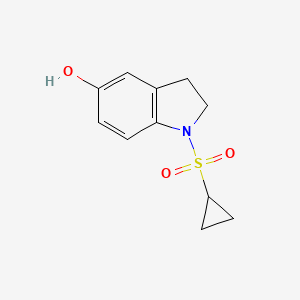


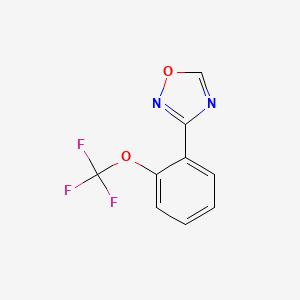
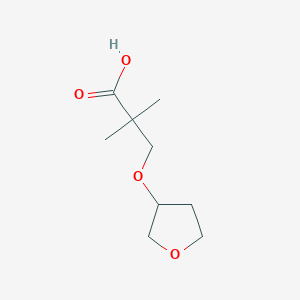
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B13721201.png)
